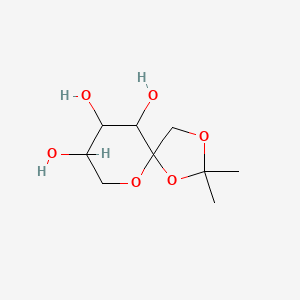

1,2-O-Isopropylidene-beta-D-fructopyranose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPKAWHTYZABFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of 1,2-O-isopropylidene-beta-D-fructopyranose formation

An In-depth Technical Guide to the Formation of 1,2-O-isopropylidene-β-D-fructopyranose

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1,2-O-isopropylidene-β-D-fructopyranose, a pivotal intermediate in carbohydrate chemistry. Moving beyond a simple procedural outline, this document delves into the fundamental principles governing the reaction, including the nuanced interplay of acid catalysis, the complex conformational equilibrium of fructose in solution, and the critical distinction between kinetic and thermodynamic control that dictates product selectivity. We will explore the causality behind experimental choices, present a validated protocol for achieving the kinetically favored product, and provide the necessary data for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a deep mechanistic understanding to effectively utilize this versatile building block.

Introduction: The Strategic Protection of Fructose

D-fructose, a naturally abundant ketose, is a valuable chiral starting material for the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] However, its multiple hydroxyl groups present a significant challenge for selective chemical modification. To achieve regioselectivity, chemists employ protecting groups to temporarily block certain hydroxyls, thereby directing reactions to specific sites.

The isopropylidene group, forming a cyclic acetal (or ketal), is one of the most common protecting groups in carbohydrate chemistry due to its ease of installation and subsequent removal under mild acidic conditions. The title compound, 1,2-O-isopropylidene-β-D-fructopyranose, is a particularly important derivative. Its synthesis is a classic example of a kinetically controlled reaction, where the less stable product is formed preferentially due to a lower activation energy pathway.[1] Understanding the mechanism of its formation is paramount for optimizing its yield and preventing the formation of the more stable, but often undesired, thermodynamic byproduct, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

The Fundamental Mechanism: Acid-Catalyzed Acetal Formation

The formation of an isopropylidene derivative is a specific type of acetal formation. The reaction requires an aldehyde or ketone, two equivalents of an alcohol (or one equivalent of a diol), and an acid catalyst.[2] Since fructose is a ketose, its core structure contains the necessary ketone functionality (in its open-chain form) or a hemiacetal (in its cyclic form).

The mechanism proceeds through several distinct, reversible steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[3]

-

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon, forming a protonated hemiacetal.[3]

-

Deprotonation: A weak base (like the alcohol solvent) removes a proton to yield a neutral hemiacetal intermediate.[3]

-

Protonation of the Hydroxyl Group: The newly formed hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Formation of an Oxonium Ion: The departure of water results in the formation of a resonance-stabilized oxonium ion.[2]

-

Second Nucleophilic Attack: A second alcohol molecule attacks the oxonium ion.[4]

-

Final Deprotonation: The final product, the acetal, is formed upon deprotonation.[3]

When a diol (like two adjacent hydroxyl groups on fructose) reacts with a ketone source (like acetone), a cyclic acetal is formed.

Caption: General mechanism of acid-catalyzed acetal formation.

Fructose in Solution: A Dynamic Equilibrium

In aqueous solution, D-fructose does not exist as a single structure. It is in a dynamic equilibrium, primarily between its five-membered ring (furanose) and six-membered ring (pyranose) forms.[5] Each of these cyclic forms can also exist as two different anomers, α and β. This phenomenon is known as mutarotation and proceeds through the open-chain keto form.[6]

The formation of 1,2-O-isopropylidene-β-D-fructopyranose specifically requires the β-pyranose isomer as the starting substrate. The distribution of these isomers at equilibrium is sensitive to conditions like solvent and temperature, which has direct implications for the synthesis.

Caption: Equilibrium of D-fructose isomers in solution.

The Mechanism of Isopropylidenation: Kinetic vs. Thermodynamic Control

When D-fructose is treated with acetone in the presence of an acid catalyst (e.g., H₂SO₄), two main products can form: the 1,2-monoacetonide and the 2,3:4,5-diacetonide. The product distribution is a classic illustration of kinetic versus thermodynamic control.[7]

-

Kinetic Product: 1,2-O-isopropylidene-β-D-fructopyranose. This product forms faster because it arises from the reaction at the most reactive hydroxyl groups—the anomeric C2-OH and the primary C1-OH. This pathway has a lower activation energy.[1]

-

Thermodynamic Product: 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. This product is more stable overall but forms more slowly due to a higher activation energy barrier.[1] Its formation requires conformational changes and the reaction of less reactive secondary hydroxyls.

To selectively synthesize the 1,2-O-isopropylidene derivative, the reaction must be conducted under kinetic control . This is typically achieved by using low temperatures and short reaction times, which provide enough energy to overcome the lower activation barrier for the kinetic product but not enough for the system to equilibrate to the more stable thermodynamic product.[8][9]

Mechanism of 1,2-O-isopropylidene-β-D-fructopyranose Formation

The reaction begins with the β-D-fructopyranose isomer. The acid catalyst protonates the acetone, forming a highly reactive electrophile. The cis-oriented hydroxyl groups at the C1 and C2 positions of the fructose ring are ideally positioned to act as nucleophiles, attacking the activated acetone in a concerted fashion to form the five-membered dioxolane ring.

Caption: Simplified workflow for kinetic product formation.

Experimental Protocol: Synthesis of 1,2-O-isopropylidene-β-D-fructopyranose

This protocol is designed to favor the formation of the kinetic product. All operations should be performed in a well-ventilated fume hood.

Reagents and Equipment:

| Reagent/Equipment | Quantity/Specification |

| D-Fructose | 10.0 g |

| Acetone, anhydrous | 150 mL |

| Sulfuric Acid, concentrated | 1.0 mL |

| Sodium Carbonate (Na₂CO₃) | Saturated aqueous solution |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | - |

| Ice-water bath | - |

| Buchner funnel and filter paper | - |

| Rotary evaporator | - |

Step-by-Step Methodology:

-

Reaction Setup: Place D-fructose (10.0 g) and a magnetic stir bar into a 250 mL round-bottom flask. Add anhydrous acetone (150 mL) to the flask.

-

Initiating Kinetic Control: Cool the flask in an ice-water bath to 0-5 °C with vigorous stirring. This low temperature is critical for ensuring kinetic control.[10]

-

Catalyst Addition: While maintaining the low temperature and stirring, slowly add concentrated sulfuric acid (1.0 mL) dropwise over 5 minutes. The solution may become slightly yellow.

-

Reaction Monitoring: Continue stirring the reaction mixture at 0-5 °C for 30-45 minutes. The short reaction time is essential to prevent equilibration to the thermodynamic product.[8] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: After the designated time, quench the reaction by slowly adding saturated sodium carbonate solution until the mixture is neutral or slightly basic (test with pH paper). This neutralizes the sulfuric acid catalyst and stops the reaction. A precipitate of sodium sulfate will form.

-

Isolation of Crude Product: Remove the solid salts by vacuum filtration through a Buchner funnel. Wash the solid cake with a small amount of cold acetone.

-

Purification: Combine the filtrate and washings. Remove the acetone under reduced pressure using a rotary evaporator. The resulting syrup or solid is the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Analysis and Characterization

The successful synthesis of 1,2-O-isopropylidene-β-D-fructopyranose can be confirmed through various analytical techniques.

Typical Quantitative Data:

| Parameter | Typical Value |

| Molecular Formula | C₉H₁₆O₆ |

| Molecular Weight | 220.22 g/mol |

| Appearance | White crystalline solid |

| Yield | 40-60% (unoptimized) |

| Melting Point | 117-119 °C |

| Optical Rotation | [α]D ≈ -35° (c=1, H₂O) |

Note: Yields and optical rotation can vary based on purity and reaction scale.

Spectroscopic Characterization:

-

¹H NMR: Will show characteristic signals for the two non-equivalent methyl groups of the isopropylidene moiety, as well as distinct signals for the sugar ring protons.

-

¹³C NMR: Will show a characteristic signal for the quaternary acetal carbon around 100-110 ppm, in addition to the signals for the fructose backbone and the isopropylidene methyl carbons.

-

FT-IR: Will show the absence of a broad O-H stretch from the C1 and C2 hydroxyls and the presence of C-O ether stretches.

Conclusion

The formation of 1,2-O-isopropylidene-β-D-fructopyranose is a foundational reaction in synthetic carbohydrate chemistry that masterfully illustrates the principle of kinetic versus thermodynamic control. By carefully manipulating reaction conditions—specifically, low temperature and short reaction time—it is possible to selectively form the less stable but synthetically useful 1,2-monoacetonide. A thorough understanding of the underlying acid-catalyzed acetal formation mechanism and the conformational dynamics of fructose is essential for any scientist aiming to harness this reaction for the development of more complex molecules. The protocol and data presented herein provide a self-validating system for the reliable synthesis and verification of this important chemical building block.

References

- 1. Buy 1,2-O-Isopropylidene-beta-D-fructopyranose [smolecule.com]

- 2. 19.10 Nucleophilic Addition of Alcohols: Acetal Formation - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 5. (a) Write a detailed mechanism for the isomerization of \beta -D-fructofu.. [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. homepages.uc.edu [homepages.uc.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of 1,2-O-Isopropylidene-beta-D-fructopyranose

An In-Depth Technical Guide to 1,2-O-Isopropylidene-β-D-fructopyranose: Properties, Reactivity, and Synthetic Utility

Introduction: A Key Intermediate in Carbohydrate Chemistry

1,2-O-Isopropylidene-β-D-fructopyranose is a synthetically derived, protected form of D-fructose. As a fundamental building block in carbohydrate chemistry, its utility lies in the temporary and selective protection of the 1- and 2-position hydroxyl groups of the fructopyranose ring. This strategic protection allows for chemical modifications to be directed specifically to the remaining free hydroxyl groups, opening pathways for the synthesis of complex carbohydrates and derivatives with significant applications in pharmaceutical research and drug development.[1]

A critical aspect of this compound's chemistry is its nature as a kinetically favored product.[1] During the acid-catalyzed reaction of D-fructose with an acetone source, 1,2-O-Isopropylidene-β-D-fructopyranose is formed more rapidly than its more stable, thermodynamically favored isomer, 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. Understanding this kinetic versus thermodynamic relationship is paramount for its successful synthesis and isolation.[1] This guide provides a comprehensive overview of its physical and chemical properties, offering field-proven insights for researchers and scientists.

Molecular Structure and Identification

The structure of 1,2-O-Isopropylidene-β-D-fructopyranose is defined by a fructopyranose ring with a cyclic acetal (isopropylidene group) spanning the C1 and C2 positions. This leaves the hydroxyl groups at C3, C4, and C5 available for further chemical transformation.

Caption: Chemical structure of 1,2-O-Isopropylidene-β-D-fructopyranose.

Physical Properties

The physical characteristics of 1,2-O-Isopropylidene-β-D-fructopyranose are crucial for its handling, storage, and application in synthetic protocols. Its solubility in organic solvents, in particular, makes it a versatile reagent in a variety of reaction media.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₆ | [1] |

| Molecular Weight | 220.22 g/mol | [1][2] |

| Appearance | Typically crystallizes as colorless needles | [1] |

| Melting Point | 94-95 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Predicted Density | 1.42 g/cm³ | [2] |

| Storage Temperature | Powder: -20°C (long-term); In solvent: -80°C | [2] |

The primary method for obtaining the pure compound is crystallization. Effective purification can be achieved through recrystallization from hexane-diethyl ether or dichloromethane-hexane solvent systems, yielding the product in high purity.[1]

Chemical Properties and Reactivity

The chemical behavior of 1,2-O-Isopropylidene-β-D-fructopyranose is dominated by two key features: the stability of the isopropylidene protecting group and the reactivity of the remaining free hydroxyls.

Kinetic vs. Thermodynamic Stability

The synthesis of acetonides from D-fructose is a classic example of kinetic versus thermodynamic control. 1,2-O-Isopropylidene-β-D-fructopyranose is the kinetically favored product , meaning it forms faster, especially under carefully controlled, low-temperature conditions.[1] However, it is less stable than the thermodynamically favored product , 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. Given sufficient time or energy (e.g., elevated temperature or prolonged exposure to acid), the 1,2-adduct will isomerize to the more stable di-protected form.[1] This necessitates precise control over reaction conditions to isolate the desired kinetic product.

Caption: Kinetic vs. Thermodynamic control in fructose acetonide formation.

Key Chemical Reactions

-

Acid-Catalyzed Hydrolysis : The isopropylidene group is labile under acidic conditions. Treatment with acid leads to the cleavage of the acetal, regenerating the parent D-fructose. This reaction proceeds via an A-2 pathway, which involves protonation of an acetal oxygen followed by the rate-limiting departure of acetone to form a stabilized oxonium-carbonium ion intermediate.[1] This reaction is fundamental to deprotection strategies in multi-step syntheses.

-

Oxidation : The free secondary hydroxyl groups (C3, C4, C5) can be oxidized to the corresponding ketones using standard oxidizing agents.

-

Reduction : The parent fructose moiety can undergo reduction to form the corresponding sugar alcohol, isopropylidene-fructitol.[1]

-

Acetal Formation : The remaining hydroxyl groups are free to react with alcohols under acidic conditions to form acetals, allowing for further selective protection and functionalization of the molecule.[1]

Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose (Kinetic Control Strategy)

While a detailed, step-by-step protocol from a peer-reviewed source like Organic Syntheses is available for the di-isopropylidene derivatives, the synthesis of the mono-adduct relies on the careful application of the principles of kinetic control. The following methodology outlines an authoritative approach based on these principles.

Objective: To synthesize 1,2-O-Isopropylidene-β-D-fructopyranose by favoring the kinetic product over the thermodynamic alternative.

Pillar of Trustworthiness: This protocol is a self-validating system. The success of the synthesis is confirmed by the isolation of a product with the correct melting point (94-95 °C), which is distinct from the thermodynamic isomer.

Materials and Reagents:

-

D-Fructose

-

Acetone (anhydrous)

-

2,2-Dimethoxypropane

-

Strong acid catalyst (e.g., sulfuric acid or perchloric acid)

-

Neutralizing agent (e.g., concentrated ammonium hydroxide or triethylamine)

-

Dichloromethane (DCM)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a round-bottomed flask equipped with a magnetic stir bar, add D-fructose and a large volume of anhydrous acetone. Add 2,2-dimethoxypropane, which acts as both an acetone source and a water scavenger.

-

Causality: The use of anhydrous conditions and a water scavenger is critical to drive the acetal formation equilibrium towards the product.

-

Cool the flask to 0°C in an ice bath. This is the most crucial step for ensuring kinetic control. Low temperatures significantly slow the rate of isomerization to the more stable thermodynamic product.

-

-

Initiation of Reaction:

-

While maintaining the 0°C temperature, add the acid catalyst (e.g., perchloric acid) in a single portion.

-

Stir the resulting suspension vigorously at 0°C. The reaction mixture should become a clear solution over 1-2 hours.

-

Causality: The reaction time is a critical parameter. A duration of approximately 6 hours is often cited for related syntheses to maximize the yield of the kinetic product.[3] Exceeding this time will increase the proportion of the undesired thermodynamic isomer.

-

-

Workup and Neutralization:

-

Quench the reaction by adding a neutralizing agent, such as concentrated ammonium hydroxide, to neutralize the acid catalyst.

-

Causality: Immediate neutralization is essential to halt both the forward reaction and the isomerization process during workup and solvent removal.

-

Remove the acetone by rotary evaporation at a low temperature (e.g., 25°C) to avoid providing the energy needed for isomerization.

-

-

Extraction and Purification:

-

Dissolve the resulting solid residue in dichloromethane (DCM).

-

Wash the organic layer with saturated sodium chloride solution to remove inorganic salts and any remaining aqueous-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

-

-

Crystallization:

-

Concentrate the DCM solution to a small volume. Add boiling hexane to induce crystallization.[3] The desired 1,2-O-Isopropylidene-β-D-fructopyranose should precipitate as fine white needles as the solution cools.

-

Causality: Crystallization is both a purification and an isolation technique. The specific crystal lattice of the desired isomer allows it to be separated from any soluble isomers or byproducts.

-

Cool the flask further (e.g., -25°C) to maximize the yield of the crystalline product.

-

Isolate the solid by vacuum filtration and wash carefully with cold hexane to remove any residual soluble impurities.

-

Applications in Research and Development

The primary value of 1,2-O-Isopropylidene-β-D-fructopyranose is its role as a versatile intermediate in organic synthesis.[1] By masking the 1- and 2-positions, it directs further reactions to the C3, C4, and C5 hydroxyl groups, enabling the synthesis of:

-

Complex Carbohydrates: It serves as a foundational block for building oligosaccharides with specific linkages.

-

Bioactive Molecules: Its structure is incorporated into novel compounds for pharmaceutical research, including potential therapeutics.[1]

-

Sugar Substitutes: It has been investigated for its potential use in the food industry due to its sweetness and stability.[1]

Its unique configuration and the balance between its reactivity and stability make it an indispensable tool for chemists in academic and industrial settings.[1]

References

The Art of Precision: A Technical Guide to 1,2-O-Isopropylidene-β-D-fructopyranose as a Premier Chiral Building Block

Foreword: Unlocking Stereochemical Complexity with Nature's Bounty

For the discerning researcher, scientist, and drug development professional, the quest for enantiomerically pure molecules is a defining challenge. While numerous synthetic methodologies have emerged, the chiral pool — nature's repository of stereochemically defined molecules — remains a cornerstone of elegant and efficient synthesis. Carbohydrates, in particular, offer a rich tapestry of stereochemical and functional diversity. This guide delves into the world of one such chiral synthon: 1,2-O-Isopropylidene-β-D-fructopyranose . Derived from the abundant and inexpensive D-fructose, this building block provides a rigid, predictable scaffold for the construction of complex molecular architectures. This document aims to be an in-depth technical resource, elucidating the synthesis, reactivity, and strategic applications of this versatile chiral building block, thereby empowering you to harness its full synthetic potential.

Foundational Principles: Synthesis and Structural Integrity

The journey into the synthetic utility of 1,2-O-Isopropylidene-β-D-fructopyranose begins with its preparation and a thorough understanding of its three-dimensional structure.

The Synthesis: A Study in Kinetic vs. Thermodynamic Control

The acetalization of D-fructose with acetone is a classic example of protecting group chemistry, yet one that requires a nuanced understanding of reaction control. The desired 1,2-O-isopropylidene-β-D-fructopyranose is the kinetically favored product, and its successful isolation hinges on preventing isomerization to the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.[1]

Table 1: Key Parameters in the Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

| Parameter | Condition | Rationale |

| Reagents | D-Fructose, Acetone, 2,2-Dimethoxypropane | Acetone serves as both reactant and solvent. 2,2-Dimethoxypropane acts as a water scavenger, driving the equilibrium towards product formation. |

| Catalyst | Strong acid (e.g., H₂SO₄, HClO₄) | Catalyzes the formation of the isopropylidene ketal. |

| Temperature | 0°C to room temperature | Lower temperatures favor the kinetic product and minimize the formation of the thermodynamic byproduct. |

| Reaction Time | Closely monitored | Prolonged reaction times can lead to the formation of the more stable di-isopropylidene derivative. |

A Detailed, Field-Tested Protocol

The following protocol is adapted from a robust procedure for a related compound and has been optimized for the synthesis of the title compound.

Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-β-D-fructopyranose

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend D-fructose (1.0 equiv) in anhydrous acetone. Add 2,2-dimethoxypropane (1.2 equiv).

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%).

-

Reaction Monitoring: Allow the reaction to stir at 0°C, monitoring the consumption of D-fructose by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the acidic catalyst is neutralized.

-

Extraction: Remove the acetone under reduced pressure. Partition the resulting residue between water and ethyl acetate. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford pure 1,2-O-Isopropylidene-β-D-fructopyranose as a white crystalline solid.

Conformational Analysis: The Key to Stereocontrol

The synthetic utility of 1,2-O-Isopropylidene-β-D-fructopyranose is intrinsically linked to its conformational rigidity. The fusion of the five-membered isopropylidene ring to the six-membered pyranose ring locks the latter into a well-defined chair conformation. This conformational locking has profound implications for the reactivity of the remaining free hydroxyl groups at C-3, C-4, and C-5.

Caption: Conformational rigidity dictates synthetic utility.

The fixed spatial orientation of the hydroxyl groups allows for highly regioselective and stereoselective transformations, a topic we will explore in detail in the subsequent sections.

The Reactive Landscape: Harnessing Regio- and Stereoselectivity

With a robust synthetic protocol and a clear understanding of its structure, we can now delve into the strategic functionalization of 1,2-O-Isopropylidene-β-D-fructopyranose. The inherent differences in the steric and electronic environments of the three free hydroxyl groups are the key to its versatility.

The Hierarchy of Reactivity: A Chemist's Guide

The C-3, C-4, and C-5 hydroxyl groups exhibit a predictable order of reactivity, which can be exploited to achieve selective functionalization.

-

C-5 Hydroxyl: As a primary alcohol, the C-5 hydroxyl is generally the most nucleophilic and sterically accessible, making it the preferred site for reactions with bulky reagents.

-

C-3 Hydroxyl: This secondary hydroxyl is the next most reactive, often targeted after protection of the C-5 position.

-

C-4 Hydroxyl: The C-4 hydroxyl is the most sterically hindered and least reactive of the three.

This hierarchy allows for a stepwise and controlled manipulation of the molecule.

Caption: A typical regioselective protection workflow.

Case Study: Synthesis of a Chiral Ligand Precursor

A compelling example of the strategic utility of this chiral building block is in the synthesis of precursors for chiral ligands, which are indispensable tools in asymmetric catalysis.

Workflow: From Fructose to a Chiral Diamine Precursor

-

Selective Protection of the C-5 Hydroxyl: Treatment of 1,2-O-Isopropylidene-β-D-fructopyranose with a bulky protecting group such as trityl chloride (TrCl) in the presence of a base like pyridine selectively protects the primary C-5 hydroxyl group.

-

Activation of the C-3 Hydroxyl: The C-3 hydroxyl group is then activated as a good leaving group, for instance, by conversion to a tosylate (OTs) using p-toluenesulfonyl chloride (TsCl).

-

Nucleophilic Displacement with Inversion of Configuration: The tosylate at C-3 is then displaced by a nucleophile, such as sodium azide (NaN₃), in an Sₙ2 reaction. This proceeds with inversion of stereochemistry at the C-3 position, a crucial step in creating a new stereocenter.

-

Reduction of the Azide: The azide is subsequently reduced to a primary amine, for example, by catalytic hydrogenation or with lithium aluminum hydride (LiAlH₄).

-

Deprotection and Further Functionalization: The remaining protecting groups can be removed, and the newly introduced amino group, along with the other hydroxyls, can be further functionalized to construct the final chiral ligand.

Applications in the Total Synthesis of Natural Products

The true measure of a chiral building block's value lies in its successful application in the total synthesis of complex, biologically active natural products. While a comprehensive review is beyond the scope of this guide, the following example illustrates the power of 1,2-O-Isopropylidene-β-D-fructopyranose in this arena.

Synthetic Approach to a Hypothetical Bioactive Molecule

Let us consider the synthesis of a hypothetical polyketide fragment containing multiple stereocenters.

Caption: A plausible synthetic route to a complex fragment.

In this hypothetical pathway, the C-5 hydroxyl is first oxidized to an aldehyde. A Wittig reaction is then employed to introduce a new carbon-carbon double bond, extending the carbon chain. Subsequent stereoselective reduction of the C-3 ketone, controlled by the existing stereocenters, sets another crucial stereocenter. This elaborated intermediate can then be carried forward through further transformations to yield the final natural product fragment.

Conclusion: A Timeless Tool for Modern Synthesis

1,2-O-Isopropylidene-β-D-fructopyranose is more than just a protected sugar; it is a powerful and versatile chiral building block that offers a direct and cost-effective entry into a world of stereochemical complexity. Its rigid conformational framework, coupled with the differential reactivity of its hydroxyl groups, provides a predictable and reliable platform for the construction of enantiomerically pure molecules. For the synthetic chemist engaged in the pursuit of novel pharmaceuticals and other high-value chemical entities, a deep understanding of the principles and applications outlined in this guide will undoubtedly prove to be an invaluable asset. The strategic use of such chiral synthons derived from nature's own starting materials is a testament to the enduring elegance and efficiency of the chiral pool approach in the art and science of chemical synthesis.

References

The Isopropylidene Acetal: A Cornerstone of Modern Monosaccharide Chemistry for Drug Discovery and Synthesis

An In-Depth Technical Guide:

Introduction: Navigating the Complexity of Monosaccharides

Monosaccharides, with their dense arrangement of stereochemically complex hydroxyl groups, present a formidable challenge in synthetic chemistry. The ability to selectively modify one hydroxyl group in the presence of several others is paramount for the construction of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.[1][2] This necessity drove the development of protecting group strategies, which temporarily mask specific functional groups to direct reactivity to desired positions.[3] Among the arsenal of available protecting groups, the isopropylidene acetal, first introduced by Fischer, has remained a principal and indispensable tool for the simultaneous protection of 1,2- and 1,3-diols.[4] This guide provides a comprehensive technical overview of the formation, cleavage, and strategic application of isopropylidene acetals, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: The Chemistry of Isopropylidene Acetal Formation

The formation of an isopropylidene acetal (also known as an acetonide) is an acid-catalyzed reaction between a diol and a ketone, typically acetone or an acetone equivalent.[5] This reaction is reversible, and its success hinges on driving the equilibrium toward the product, usually by removing the water byproduct.

Mechanism and Reagents

The reaction proceeds via protonation of the acetone carbonyl, making it a potent electrophile. A hydroxyl group from the monosaccharide attacks the activated carbonyl, and following a series of proton transfers and the elimination of water, a second hydroxyl group attacks the resulting oxocarbenium ion to form the stable five- or six-membered cyclic acetal.

// Nodes A [label="cis-Diol on\nMonosaccharide"]; B [label="Acetone\n(or equivalent)"]; C [label="Acid Catalyst\n(e.g., TsOH, H+)"]; D [label="Protonated\nCarbonyl"]; E [label="Hemiketal\nIntermediate"]; F [label="Oxocarbenium\nIon + H2O"]; G [label="Isopropylidene Acetal\n(Dioxolane Ring)"];

// Edges A -> E [label="Nucleophilic attack"]; B -> D [label="Protonation"]; D -> E; C -> B; E -> F [label="Protonation &\nWater Elimination"]; F -> G [label="Intramolecular\nCyclization"]; }

Caption: Acid-catalyzed formation of an isopropylidene acetal.

A variety of reagents and conditions can be employed, with the choice often depending on the substrate's sensitivity and the desired outcome (kinetic vs. thermodynamic control).

| Reagent System | Acid Catalyst | Typical Conditions | Key Considerations |

| Acetone | H₂SO₄, p-TsOH, CSA | Room temperature to reflux | Requires a dehydrating agent (e.g., anhydrous CuSO₄) or azeotropic removal of water, which is difficult with low-boiling acetone.[4] |

| 2,2-Dimethoxypropane (DMP) | p-TsOH, CSA, Montmorillonite clay | Room temperature | Most common and efficient method.[4] The byproduct is methanol, which does not need to be removed, driving the reaction to completion. |

| 2-Methoxypropene | p-TsOH | Room temperature | Generates acetone and methanol as byproducts. Often used for kinetic control.[6] |

| Acetone with Lewis Acid | FeCl₃, ZrCl₄ | Room temperature | The Lewis acid acts as both catalyst and dehydrating agent.[4][7] |

| Sulfonated Graphene | GR-SO₃H | Room temperature | A sustainable, reusable solid-acid catalyst providing excellent yields.[8] |

Regioselectivity: The Decisive Role of Thermodynamic vs. Kinetic Control

The true power of isopropylidene acetals lies in their predictable regioselectivity, which is governed by the stereochemistry of the hydroxyl groups and the reaction conditions.

-

Thermodynamic Control: Achieved with longer reaction times, stronger acids, or higher temperatures. The reaction is allowed to equilibrate, and the most stable product predominates. Generally, five-membered dioxolane rings formed from cis-vicinal diols are favored. Six-membered dioxane rings are less common unless they involve a primary hydroxyl group (e.g., a 4,6-diol), as this avoids placing a methyl group in an unfavorable axial position.[5][6]

-

Kinetic Control: Achieved with milder catalysts, lower temperatures, and shorter reaction times, often using a stoichiometric amount of the acetalating reagent. The product formed fastest is the major one.

This principle is elegantly demonstrated in the differential protection of common hexoses:

-

D-Glucose: Under thermodynamic conditions, glucose rearranges from its pyranose form to the furanose form to present two pairs of cis-hydroxyls, yielding the highly useful 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose . This leaves the C-3 hydroxyl as the sole free position for further functionalization.[6][9]

-

D-Galactose: The cis-diol at C-1/C-2 and C-3/C-4 in the pyranose form allows for the direct formation of 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose , leaving the primary C-6 hydroxyl available.[9]

-

D-Mannose: Mannose readily forms 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose , leaving the anomeric C-1 hydroxyl unprotected.[9]

Caption: Thermodynamic acetalation outcomes for glucose and galactose.

Part 2: Stability and Strategic Cleavage (Deprotection)

An effective protecting group must be easily removed under conditions that do not affect other functional groups in the molecule. Isopropylidene acetals are stable to basic, neutral, and many oxidative and reductive conditions but are labile to acid.[10]

Deprotection Methodologies

Acid-catalyzed hydrolysis is the standard method for cleaving isopropylidene acetals.[4] The wide range of acid lability among different acetal structures allows for remarkable selectivity.[4]

| Reagent/System | Conditions | Selectivity & Notes |

| Aqueous Acetic Acid (e.g., 80% AcOH) | Room temp to mild heat | Very mild. Often used for selective cleavage of more labile acetals.[10][11] |

| Trifluoroacetic Acid (TFA) | Aqueous TFA (e.g., 90%), room temp | Common, effective, and volatile, simplifying workup.[4][10] |

| Mineral Acids (HCl, H₂SO₄) | Dilute, in aqueous THF or MeOH | Strong conditions for complete deprotection.[4][12] |

| Acidic Ion Exchange Resins (Dowex, Amberlite) | MeOH or aqueous media | Mild, heterogeneous catalyst that is easily filtered off. Can show selectivity for less hindered acetals.[4][13][14] |

| Lewis Acids (CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) | Reflux in MeCN or MeOH | Can be very mild and tolerate other acid-sensitive groups like silyl ethers.[4] |

| Iodine in Methanol | 1% I₂ in MeOH, 45 °C | Solves issues in substrates where standard acid hydrolysis fails.[4] |

Regioselective Deprotection

In molecules containing multiple isopropylidene groups, selective removal of one is a powerful synthetic tool. This selectivity is generally dictated by stability:

-

Terminal vs. Internal: Terminal acetals (e.g., 5,6-O-isopropylidene) are typically more acid-labile and can be cleaved in the presence of more stable internal ones (e.g., 1,2-O-isopropylidene).[13][15][16]

-

Ring Strain: 1,3-Dioxanes (six-membered) often hydrolyze faster than 1,3-dioxolanes (five-membered).[4]

For example, the 5,6-acetal of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be selectively removed with mild aqueous acid to unmask the primary C-6 and secondary C-5 hydroxyls, providing a crucial intermediate for further synthesis.[17]

Part 3: Experimental Protocols: A Self-Validating System

The following protocols are standard, reliable methods that serve as a trustworthy foundation for synthesis.

Protocol 1: Thermodynamic Protection of D-Glucose

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Objective: To protect D-glucose, leaving the C-3 hydroxyl as the sole reactive site.

-

Materials:

-

D-Glucose (1 equivalent)

-

Anhydrous Acetone

-

2,2-Dimethoxypropane (DMP) (3-4 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents, catalytic)

-

-

Methodology:

-

Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Add the 2,2-dimethoxypropane to the suspension.

-

Add the catalytic amount of p-TsOH·H₂O. The mixture will gradually become a clear, homogenous solution as the reaction proceeds.[6]

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate to neutralize the acid catalyst.

-

Filter the mixture if necessary and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude syrup by silica gel chromatography or recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to yield the pure product.

-

Protocol 2: Complete Deprotection of a Di-O-isopropylidene Sugar

Synthesis of 6-Deoxy-D-galactose from 6-Deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose

-

Objective: To remove both isopropylidene groups to liberate the free sugar.

-

Materials:

-

6-Deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactose (1 equivalent)

-

1% Aqueous Sulfuric Acid

-

Sodium Bicarbonate (solid)

-

-

Methodology:

-

Suspend the starting carbohydrate in 1% aqueous sulfuric acid.[12]

-

Heat the mixture at reflux (approx. 110 °C) for 3 hours. The suspension should become a clear solution.[12]

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution (to pH 7) by the slow, portion-wise addition of solid sodium bicarbonate.[12]

-

Remove the solvent (water) under reduced pressure, ensuring the bath temperature remains below 30 °C to prevent decomposition of the sugar.[12]

-

For complete dryness, use a freeze-drier. The resulting crude product, containing sodium sulfate, is often of sufficient purity to be used directly in a subsequent reaction, such as per-acetylation.[12]

-

Part 4: Strategic Application in Drug Development and Complex Synthesis

The intermediates generated through isopropylidene protection are not merely passive, protected molecules; they are powerful building blocks for complex targets.[18] The conformational rigidity imposed by the acetal ring can direct the stereochemical outcome of subsequent reactions, a principle leveraged in asymmetric synthesis.[10][19]

// Nodes A [label="Commercially Available\nMonosaccharide\n(e.g., D-Glucose)"]; B [label="Regioselective\nIsopropylidene Protection", fillcolor="#FBBC05"]; C [label="Key Intermediate\n(e.g., Diacetone Glucose)"]; D [label="Functionalization of\nFree Hydroxyl(s)\n(Alkylation, Glycosylation, etc.)"]; E [label="Elaborated Intermediate"]; F [label="Selective or Full\nDeprotection (Cleavage)", fillcolor="#EA4335"]; G [label="Advanced Precursor"]; H [label="Final Synthetic Steps"]; I [label="Target Bioactive Molecule\n(e.g., Glycomimetic Drug)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B -> C; C -> D -> E; E -> F -> G; G -> H -> I; }

Caption: Synthetic workflow leveraging isopropylidene acetals.

Case Study: Building Blocks for Bioactive Compounds Commercially available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 ) is one of the most utilized monosaccharide derivatives.[20] The free 3-OH group can be protected, and then selective hydrolysis of the 5,6-acetal followed by periodate oxidation yields a versatile dialdehyde intermediate (3 ). This dialdehyde can be transformed into a vast array of hydrophilic or hydrophobic α,ω-bifunctional compounds, serving as monomers for polymers, linkers in drug conjugates, or chiral scaffolds for natural product synthesis.[20]

Conclusion

Isopropylidene acetals are far more than simple diol protecting groups; they are strategic tools that enable chemists to unlock the synthetic potential of monosaccharides. Their ease of formation, predictable regioselectivity based on kinetic and thermodynamic principles, and tunable lability make them indispensable in the multi-step synthesis of complex carbohydrates and carbohydrate-derived drugs.[3][14] A thorough understanding of their behavior provides the foundation for elegant and efficient synthetic design, accelerating research and development in medicinal chemistry and materials science.

References

- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. books.rsc.org [books.rsc.org]

- 6. chemtry.in [chemtry.in]

- 7. Acetonides [organic-chemistry.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals (2022) | Smritilekha Bera | 1 Citations [scispace.com]

- 15. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Carbohydrate-Based Micro/Nanocapsules With Controlled External Surface for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Leveraging 1,2-O-Isopropylidene-β-D-fructopyranose for the Synthesis of Novel Carbohydrate Derivatives

Introduction: The Strategic Value of a Protected Fructose Building Block

In the intricate field of carbohydrate chemistry, the selective modification of hydroxyl groups is a paramount challenge. Polysubstituted, stereochemically rich monosaccharides like D-fructose present a puzzle to synthetic chemists: how to functionalize one specific hydroxyl group in the presence of several others with similar reactivity. The solution lies in the strategic use of protecting groups, which act as temporary masks, allowing for targeted chemical transformations.

1,2-O-Isopropylidene-β-D-fructopyranose is a synthetically derived, partially protected form of D-fructose that has emerged as a powerhouse building block in organic synthesis.[1] By masking the anomeric (C2) and primary (C1) hydroxyl groups within a stable cyclic acetal, this derivative liberates the remaining hydroxyls (C3, C4, and C5) for a wide array of chemical modifications. Its stability and solubility in common organic solvents further enhance its utility as a versatile intermediate.[1]

This guide provides an in-depth exploration of synthetic strategies starting from 1,2-O-Isopropylidene-β-D-fructopyranose. It details the rationale behind key transformations and provides validated, step-by-step protocols for the synthesis of valuable derivatives, intended for researchers in medicinal chemistry, drug development, and materials science.

Core Synthetic Pathways from 1,2-O-Isopropylidene-β-D-fructopyranose

The free hydroxyl groups at the C3, C4, and C5 positions are the primary sites for derivatization. The relative reactivity of these positions can be exploited for selective functionalization, opening pathways to a diverse range of molecular architectures.

Caption: Key synthetic transformations from the starting material.

Synthesis of Ether Derivatives via Alkylation

Alkylation of the hydroxyl groups is a fundamental transformation used to install stable ether linkages. This is crucial for creating derivatives with modified solubility, for probing structure-activity relationships, or for installing functional handles for further conjugation.

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is required to deprotonate the alcohol, forming a highly reactive alkoxide intermediate. The non-nucleophilic nature of the hydride ion prevents side reactions.

-

Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the sodium cation without interfering with the nucleophilic alkoxide.

-

Alkylating Agent: Benzyl bromide (BnBr) or methyl iodide (MeI) are common electrophiles that readily react with the alkoxide via an SN2 mechanism.

Synthesis of Ester Derivatives via Acylation

Acylation introduces ester functionalities, which can serve as protecting groups themselves or act as prodrug moieties that can be hydrolyzed in vivo.

Causality of Experimental Choices:

-

Acylating Agent: Acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) are highly reactive acylating agents.

-

Base/Solvent: Pyridine is often used as both the base and the solvent. It neutralizes the HCl byproduct generated from acid chlorides and catalyzes the reaction.

-

Temperature: These reactions are often performed at 0 °C to control their exothermic nature and prevent side reactions.

Oxidation of Hydroxyl Groups

Selective oxidation of the secondary hydroxyl groups (C3, C4) to ketones or the primary C5-hydroxymethyl group (after modification) opens up another dimension of chemical diversity, allowing for the introduction of carbonyl chemistry.

Causality of Experimental Choices:

-

Oxidizing Agent: Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are favored for their mild conditions and high efficiency in converting alcohols to aldehydes and ketones without over-oxidation.

-

Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert to the oxidizing agent and effectively dissolves the starting material.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,4,5-Tri-O-benzyl-1,2-O-isopropylidene-β-D-fructopyranose

This protocol details the exhaustive benzylation of all free hydroxyl groups.

Materials:

-

1,2-O-Isopropylidene-β-D-fructopyranose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Caption: Workflow for the benzylation protocol.

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,2-O-Isopropylidene-β-D-fructopyranose (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 3.3 eq) portion-wise.

-

Scientist's Note: Hydrogen gas is evolved. Ensure proper ventilation. The slight excess of base ensures complete deprotonation of all three hydroxyl groups.

-

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Alkylation: Add benzyl bromide (3.3 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Dilute the mixture with ethyl acetate and wash with water (2x), followed by saturated aqueous NaHCO₃ (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tri-O-benzyl derivative.

Protocol 2: Selective Acylation - Synthesis of 3-O-Acetyl-1,2-O-isopropylidene-β-D-fructopyranose

This protocol leverages stoichiometry to favor mono-acylation, primarily at the most reactive hydroxyl group.

Materials:

-

1,2-O-Isopropylidene-β-D-fructopyranose

-

Acetyl chloride (AcCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve 1,2-O-Isopropylidene-β-D-fructopyranose (1.0 eq) in anhydrous pyridine and anhydrous DCM in a round-bottom flask.

-

Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.05 eq) dropwise. A slight excess ensures the consumption of the starting material while minimizing di- and tri-acylation.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Workup: Dilute the reaction mixture with DCM. Wash sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

-

Scientist's Note: The acidic wash is crucial for removing the pyridine catalyst, which can complicate purification.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The crude product, often a mixture of acylated derivatives, is purified by silica gel column chromatography to isolate the desired 3-O-acetyl product.

Data Summary and Characterization

The successful synthesis of derivatives must be confirmed through rigorous analytical techniques.

| Derivative Type | Typical Reagents | Solvent | Approx. Yield | Key ¹H NMR Signals (δ, ppm) |

| Tri-O-benzyl Ether | NaH, BnBr | DMF | 75-90% | 7.2-7.4 (m, 15H, Ar-H), 4.5-5.0 (m, 6H, -CH₂-Ph) |

| Mono-O-acetyl Ester | AcCl, Pyridine | DCM | 40-60% | ~5.0 (dd, 1H, H-3), 2.1 (s, 3H, -COCH₃) |

| C3-Ketone | DMP, NaHCO₃ | DCM | 85-95% | Disappearance of C3-OH proton, characteristic shifts in ¹³C NMR |

Yields are representative and can vary based on reaction scale and purification efficiency.

Characterization Notes:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the structure. The introduction of benzyl or acetyl groups results in characteristic new signals in predictable regions of the spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the newly synthesized compound.

-

Infrared (IR) Spectroscopy: Can confirm the functional group transformations, such as the appearance of a strong carbonyl stretch (~1740 cm⁻¹) for esters or the disappearance of the broad O-H stretch (~3400 cm⁻¹) upon complete alkylation.

Applications in Drug Development and Beyond

Derivatives synthesized from 1,2-O-Isopropylidene-β-D-fructopyranose are valuable intermediates in various fields.

-

Medicinal Chemistry: They serve as scaffolds for the synthesis of novel therapeutic agents, including antiviral and anticancer drugs. The carbohydrate core can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.[2]

-

Chiral Building Blocks: The inherent chirality of the fructose backbone is preserved, making these derivatives useful as chiral synthons for the total synthesis of complex natural products.[3]

-

Glycobiology: These compounds are used to create probes and inhibitors to study carbohydrate-protein interactions and enzymatic pathways.

References

Application Notes and Protocols: 1,2-O-Isopropylidene-β-D-fructopyranose as a Versatile Chiral Building Block in Novel Compound Synthesis

Introduction: The Strategic Advantage of a Kinetically Favored Fructose Acetonide

In the landscape of synthetic carbohydrate chemistry, the strategic selection of starting materials is paramount to achieving efficiency, stereocontrol, and molecular diversity. 1,2-O-Isopropylidene-β-D-fructopyranose, a synthetic derivative of D-fructose, stands out as a particularly valuable chiral building block.[1] Its utility stems from the selective protection of the 1- and 2-hydroxyl groups, leaving the hydroxyls at the C3, C4, and C5 positions available for further functionalization. This selective protection is often a result of kinetically controlled acetonide formation, which favors this isomer over the thermodynamically more stable 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose under specific conditions.[1] This application note will delve into the practical applications of 1,2-O-Isopropylidene-β-D-fructopyranose in the synthesis of novel and complex molecules, providing detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

The stability of the isopropylidene group under a range of reaction conditions, coupled with its facile removal under acidic conditions, allows for intricate synthetic strategies involving orthogonal protecting groups.[1] This stability and solubility in organic solvents make it a versatile intermediate for constructing complex carbohydrates and other derivatives with potential applications in pharmaceutical research and the food industry.[1]

Core Synthetic Strategies and Key Transformations

The strategic positioning of the free hydroxyl groups in 1,2-O-Isopropylidene-β-D-fructopyranose allows for a variety of chemical transformations. These include, but are not limited to, oxidation, esterification, etherification, and the formation of anhydro derivatives. These modifications are foundational to the synthesis of bioactive compounds and complex molecular architectures.

Application 1: Synthesis of Spirocyclic Oxazolines via Ritter-Like Reaction

A notable application of fructose derivatives is in the synthesis of spirocyclic oxazolines, which are important scaffolds in medicinal chemistry and ligands in asymmetric catalysis. The reaction proceeds through a Ritter-like mechanism, where a nitrile adds to an oxocarbenium ion intermediate, followed by intramolecular cyclization.

Mechanistic Rationale

The synthesis is initiated by the activation of a suitably protected fructose derivative with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or triflic acid (TfOH), generating a transient oxocarbenium ion.[2][3] In the presence of a nitrile, a nucleophilic attack occurs, forming a nitrilium ion. Subsequent intramolecular trapping of this electrophilic intermediate by a nearby hydroxyl group leads to the formation of the spirocyclic oxazoline ring system.[2][4] The stereochemical outcome is often highly selective due to the conformational rigidity of the protected sugar backbone.[2]

Caption: Reaction pathway for the synthesis of spirocyclic oxazolines.

Experimental Protocol: Synthesis of a D-Fructose-Derived Spirocyclic Oxazoline

This protocol is adapted from the synthesis of spirocyclic 2-substituted-2-oxazoline ribosides.[2][3][4]

Materials:

-

1,2:3,4-di-O-isopropylidene-β-D-psicofuranose (as a representative protected fructose derivative)

-

Nitrile (e.g., cyclohexane carbonitrile, 15 equivalents)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1 equivalent)

-

Toluene, anhydrous

-

Triethylamine (Et3N)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a solution of the protected fructose derivative (0.2 g) in anhydrous toluene, add the nitrile (15 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Under an inert atmosphere, add TMSOTf (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding triethylamine (Et3N).

-

Evaporate the solvents under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired spirooxazoline.

| Entry | Nitrile | Yield (%) | Reference |

| 1 | Cyclohexane carbonitrile | 65 | [2] |

| 2 | Acetonitrile | Moderate | [3] |

| 3 | Benzonitrile | Good | [3] |

Table 1: Representative yields for the synthesis of spirooxazolines.

Application 2: Synthesis of Anhydro-Sugars

Anhydro-sugars are valuable synthetic intermediates, as the strained epoxide ring can be opened by a variety of nucleophiles to introduce new functionalities with high stereocontrol. 1,2-O-Isopropylidene-β-D-fructopyranose can be converted into anhydro derivatives, such as 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose.

Synthetic Strategy

The synthesis of anhydro-fructose derivatives from 1,2-O-Isopropylidene-β-D-fructopyranose typically involves a multi-step sequence:

-

Selective Protection: The free hydroxyl groups are selectively protected, for example, by acetylation.

-

Introduction of a Leaving Group: A good leaving group, such as a tosylate, is introduced at a specific position.

-

Intramolecular Cyclization: Treatment with a base induces an intramolecular SN2 reaction, where a deprotonated hydroxyl group displaces the leaving group to form the epoxide ring.

Caption: Synthetic workflow for anhydro-fructose derivatives.

Experimental Protocol: Preparation of 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose

This protocol is based on the preparation of anhydro-fructose and anhydro-tagatose derivatives.[5]

Materials:

-

3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-toluene-p-sulfonyl-β-D-fructopyranose (starting material, prepared from 1,2-O-Isopropylidene-β-D-fructopyranose)

-

Sodium methoxide (NaOMe) in methanol

-

Methanol

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

Procedure:

-

Dissolve the starting tosylated fructopyranose derivative in methanolic sodium methoxide.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon disappearance of the starting material, neutralize the reaction mixture.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting residue by chromatography to isolate the 4,5-anhydro-1,2-O-isopropylidene-β-D-fructopyranose.

The resulting anhydro-sugar can then undergo stereospecific epoxide ring-opening reactions with various nucleophiles. For instance, treatment with 80% acetic acid can lead to the formation of acetylated fructopyranose and tagatopyranose derivatives.[5]

| Starting Material | Product | Reagents | Key Transformation | Reference |

| 3,5-di-O-acetyl-1,2-O-isopropylidene-4-O-tosyl-β-D-fructopyranose | 4,5-Anhydro-1,2-O-isopropylidene-β-D-fructopyranose | NaOMe, MeOH | Intramolecular cyclization | [5] |

Table 2: Key transformation for the synthesis of anhydro-fructose.

Conclusion: A Gateway to Molecular Complexity

1,2-O-Isopropylidene-β-D-fructopyranose is a cost-effective and highly versatile chiral starting material that provides access to a wide array of complex and novel compounds. Its unique pattern of protected and free hydroxyl groups allows for precise chemical manipulations, leading to the stereoselective synthesis of spirocycles, anhydro-sugars, and other valuable intermediates. The protocols outlined in this application note serve as a practical guide for researchers looking to leverage the synthetic potential of this remarkable carbohydrate derivative in their pursuit of new chemical entities with potential applications in medicine and materials science.

References

- 1. Buy 1,2-O-Isopropylidene-beta-D-fructopyranose [smolecule.com]

- 2. BJOC - Synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazoline ribosides [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazoline ribosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4-anhydro-1,2-O-isopropylidene-beta-D-tagatopyranose and 4,5-Anhydro-1,2-O-isopropylidene-beta-D-fructopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Strategic Oxidation of 1,2-O-Isopropylidene-β-D-fructopyranose Hydroxyl Groups

Abstract

This document provides a comprehensive technical guide detailing protocols for the selective and non-selective oxidation of the free hydroxyl groups on 1,2-O-isopropylidene-β-D-fructopyranose. As a versatile building block in carbohydrate chemistry, the targeted modification of this protected fructose derivative is crucial for the synthesis of complex carbohydrates, novel drug candidates, and chiral synthons.[1] We will explore three distinct oxidative strategies, explaining the mechanistic rationale behind each choice of reagent and providing detailed, field-proven protocols. The guide covers the oxidative cleavage of the vicinal diol, the selective oxidation of the primary alcohol, and methods for converting secondary alcohols to ketones, offering researchers a validated toolkit for their synthetic endeavors.

Introduction: The Synthetic Potential of a Protected Fructopyranose

1,2-O-isopropylidene-β-D-fructopyranose is a synthetic derivative of D-fructose where the C1 and C2 hydroxyl groups are protected as a cyclic acetal.[1] This protection strategy serves two primary purposes: it locks the molecule in the pyranose form and prevents the anomeric hydroxyl group from participating in undesired reactions. The result is a stable, soluble, and synthetically valuable intermediate with three remaining free hydroxyl groups at the C3, C4, and C5 positions.

The strategic differentiation of these hydroxyl groups—two secondary (C3, C4) and one primary (C5)—is the cornerstone of its utility. The C3 and C4 hydroxyls form a vicinal diol, a key functional group that can be targeted for specific cleavage reactions. The C5 primary hydroxyl offers a site for selective oxidation to an aldehyde or carboxylic acid without disturbing the rest of the pyranose ring. This guide provides the chemical logic and practical protocols to exploit this structural landscape.

Figure 1: Structure of 1,2-O-isopropylidene-β-D-fructopyranose highlighting the target hydroxyl groups.

Protocol I: Oxidative Cleavage of the C3-C4 Vicinal Diol

The most distinct chemical feature of the unprotected hydroxyls is the cis-vicinal diol at the C3 and C4 positions. This arrangement is an ideal substrate for oxidative cleavage using periodates, a reaction known as the Malaprade oxidation.[2] This reaction is highly selective, high-yielding, and proceeds under mild conditions, making it a cornerstone of carbohydrate chemistry.

Mechanistic Rationale

The reaction proceeds through the formation of a cyclic periodate ester intermediate.[3][4] The vicinal diol's hydroxyl groups attack the iodine atom of the periodate ion (IO₄⁻), forming a five-membered ring.[5] This intermediate is unstable and rapidly undergoes a concerted rearrangement of electrons, which results in the cleavage of the carbon-carbon bond between the two alcohol-bearing carbons. The final products are two carbonyl compounds—in this case, a dialdehyde—and a reduced iodate ion (IO₃⁻).[5][6] The requirement for a cyclic intermediate is why this reaction is so selective for vicinal diols.

Figure 2: Experimental workflow for the oxidative cleavage of the C3-C4 diol.

Detailed Experimental Protocol

Materials:

-

1,2-O-isopropylidene-β-D-fructopyranose

-

Sodium periodate (NaIO₄)

-

Tetrahydrofuran (THF), reagent grade

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-O-isopropylidene-β-D-fructopyranose (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: In a separate beaker, dissolve sodium periodate (approx. 1.1 eq) in deionized water. Add this solution dropwise to the cooled, stirring solution of the substrate over 15-20 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

-

Workup: Quench the reaction by adding a small amount of ethylene glycol (to consume excess periodate). Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dialdehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

| Parameter | Recommended Value | Causality / Justification |

| Solvent System | THF/Water or MeOH/Water | Ensures solubility of both the organic substrate and the inorganic periodate salt. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic nature of the reaction; warming to RT ensures completion. |

| NaIO₄ Equivalents | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |

| Reaction Time | 1-3 hours | Typically sufficient for full conversion; should be monitored by TLC. |

| Quenching Agent | Ethylene Glycol | Contains a vicinal diol that rapidly and safely consumes any unreacted periodate. |

Protocol II: Selective Oxidation of the C5-Primary Hydroxyl Group

For syntheses requiring the pyranose ring to be kept intact, selective oxidation of the primary C5-hydroxyl group is a critical transformation. The use of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, as a catalyst is the state-of-the-art method for this purpose.[7] This system is renowned for its exceptional selectivity for primary alcohols, converting them to aldehydes or, with extended reaction times or stronger co-oxidants, to carboxylic acids.[8][9]

Mechanistic Rationale

The TEMPO-catalyzed oxidation is a metal-free process that operates through a catalytic cycle.[10]

-

Activation: A stoichiometric co-oxidant (e.g., sodium hypochlorite, NaClO) oxidizes the TEMPO radical to the active N-oxoammonium ion (TEMPO⁺).

-

Alcohol Oxidation: The alcohol substrate attacks the TEMPO⁺ species. A base facilitates the removal of a proton from the alcohol's carbon atom, leading to the formation of the carbonyl product (aldehyde) and the reduced hydroxylamine form of TEMPO (TEMPO-H).

-

Regeneration: The co-oxidant re-oxidizes TEMPO-H back to the active TEMPO⁺ cation, allowing the catalytic cycle to continue.

The steric hindrance from the four methyl groups on the TEMPO radical is the key to its selectivity; it can access the sterically unhindered primary alcohol far more readily than the more crowded secondary alcohols on the pyranose ring.[7]

Figure 3: Catalytic cycle for the TEMPO-mediated oxidation of a primary alcohol.

Detailed Experimental Protocol

Materials:

-

1,2-O-isopropylidene-β-D-fructopyranose

-

TEMPO (catalytic amount, e.g., 1-5 mol%)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium bromide (KBr)

-

Sodium hypochlorite (NaClO) solution (commercial bleach, concentration must be known)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized water

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: Dissolve the fructopyranose derivative (1.0 eq) in a biphasic solvent system such as DCM/water or EtOAc/water. Add TEMPO (0.01-0.05 eq) and KBr (0.1 eq).

-

Buffering: Add an aqueous solution of NaHCO₃ to buffer the reaction mixture to a pH of approximately 9-10. The optimal pH for TEMPO oxidation is typically mildly alkaline.[11]

-

Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.

-

Oxidant Addition: Add the NaClO solution (approx. 1.2 eq) dropwise, ensuring the temperature does not rise above 5-10 °C. The reaction is often accompanied by a color change.

-

Reaction: Stir at 0 °C and monitor by TLC. The reaction is usually complete within 30-60 minutes.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess hypochlorite. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with the organic solvent (DCM or EtOAc). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude C5-aldehyde.

-

Purification: The product can be purified by silica gel chromatography if necessary.

Protocol III: Oxidation of Secondary Hydroxyls to Ketones

Oxidizing the secondary C3 or C4 hydroxyls to ketones without cleaving the C-C bond is a significant synthetic challenge due to the reactivity of the vicinal diol. Reagents like Swern or Dess-Martin periodinane (DMP) are required. However, applying these to the unprotected diol will likely result in a mixture of products: the 3-keto, 4-keto, and diketo compounds. For selective oxidation, one of the hydroxyls (e.g., C3) would typically need to be protected first.

This section outlines a general protocol for a Swern oxidation, which must be approached with the understanding that chemoselectivity may be low without further substrate modification.

Mechanistic Rationale

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form an electrophilic sulfur species.[12][13] The alcohol attacks this species to form an alkoxysulfonium salt. A hindered, non-nucleophilic base (like triethylamine) then deprotonates the carbon adjacent to the oxygen, inducing an elimination-like process that yields the ketone, dimethyl sulfide, and triethylammonium chloride.[13][14] The reaction is performed at very low temperatures (-78 °C) to prevent side reactions.[14]

General Experimental Protocol (Non-Selective)

Materials:

-

1,2-O-isopropylidene-β-D-fructopyranose

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Activator Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride, followed by the dropwise addition of DMSO. Stir for 15 minutes.

-

Substrate Addition: Add a solution of the fructopyranose derivative in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (Et₃N) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C.

-

Warming and Quench: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

-

Workup and Purification: Extract the product with DCM. Wash the combined organic layers with dilute acid (e.g., 1M HCl), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting mixture of ketones by column chromatography.

Trustworthiness Note: This protocol is considered "self-validating" in that the outcome (a mixture of products) validates the predicted lack of selectivity. For a truly selective synthesis of a single keto-sugar, a protecting group strategy would be required prior to this oxidation step.

Summary and Comparative Analysis

| Protocol | Reagent System | Target | Product Type | Key Advantages | Key Considerations |

| I. Malaprade Oxidation | Sodium Periodate (NaIO₄) | C3-C4 Vicinal Diol | Dialdehyde | High selectivity, high yield, mild conditions. | Cleaves the pyranose ring structure. |

| II. TEMPO Oxidation | TEMPO / NaClO | C5-Primary Alcohol | Aldehyde / Carboxylic Acid | Excellent selectivity for primary -OH, metal-free. | Requires careful pH and temperature control. |